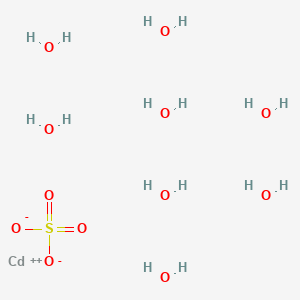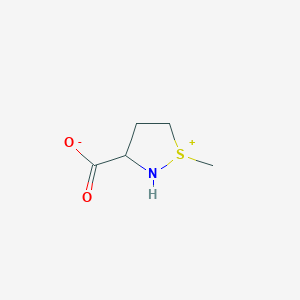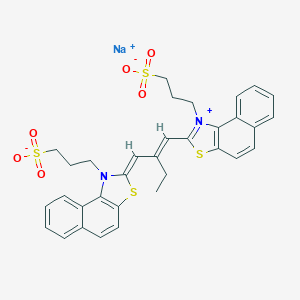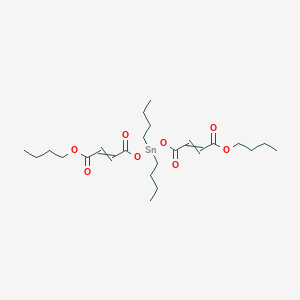
Butyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate is a chemical compound that belongs to the class of ester compounds. It is commonly referred to as "BTTDE" and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of BTTDE is not fully understood. However, studies have shown that it is a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemische Und Physiologische Effekte
BTTDE has been shown to have various biochemical and physiological effects. Studies have shown that it can improve cognitive function and memory in animal models. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BTTDE in lab experiments is its high purity. This ensures that the results obtained from experiments are accurate and reliable. However, one limitation of using BTTDE is its high cost. This can limit its use in certain experiments.
Zukünftige Richtungen
For the use of BTTDE include the development of new drugs for the treatment of Alzheimer's disease and the development of new anti-inflammatory drugs.
Synthesemethoden
The synthesis of BTTDE involves the reaction of butyl vinyl ether with carbon monoxide in the presence of a catalyst. The reaction results in the formation of the desired product, BTTDE. This method of synthesis is highly efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
BTTDE has various scientific research applications, including its use in the synthesis of other chemical compounds. It is also used as a reagent in organic chemistry reactions. BTTDE is particularly useful in the synthesis of lactones, which are important intermediates in the production of various pharmaceuticals.
Eigenschaften
CAS-Nummer |
17209-76-6 |
|---|---|
Produktname |
Butyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate |
Molekularformel |
C24H40O8Sn |
Molekulargewicht |
575.3 g/mol |
IUPAC-Name |
4-O-[(4-butoxy-4-oxobut-2-enoyl)oxy-dibutylstannyl] 1-O-butyl but-2-enedioate |
InChI |
InChI=1S/2C8H12O4.2C4H9.Sn/c2*1-2-3-6-12-8(11)5-4-7(9)10;2*1-3-4-2;/h2*4-5H,2-3,6H2,1H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
OZDOQMMXEACZAA-UHFFFAOYSA-L |
SMILES |
CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCC |
Kanonische SMILES |
CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCC |
Andere CAS-Nummern |
15546-16-4 17209-76-6 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
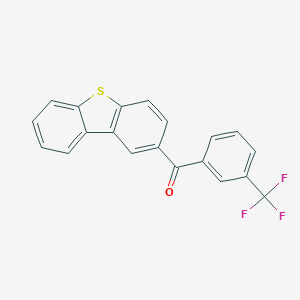
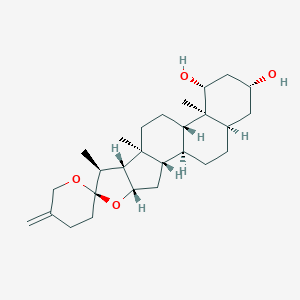
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
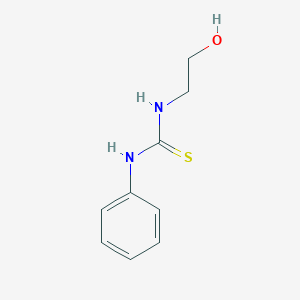
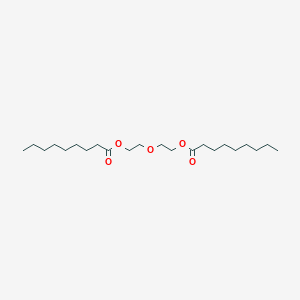
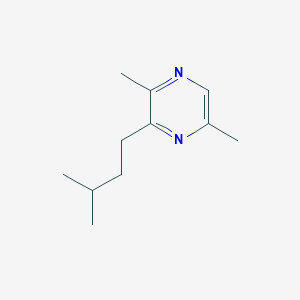

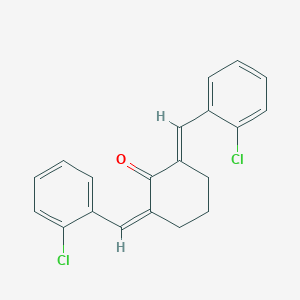
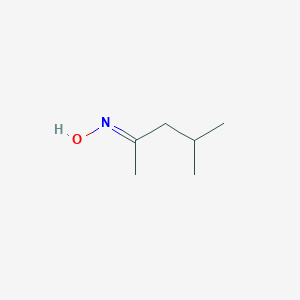
acetic acid](/img/structure/B90747.png)
